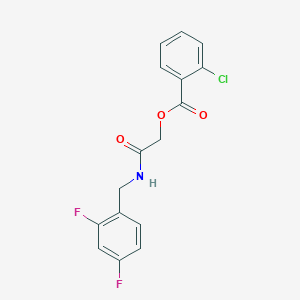

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-chlorophenacyl bromide with either 2-methylbenzoic acid or 3-nitrobenzoic acid, using a slight excess of potassium or sodium carbonate in a DMF medium at room temperature. This method could potentially be adapted for the synthesis of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate" by using the appropriate difluorobenzylamine and chlorobenzoic acid derivatives under similar conditions .

Molecular Structure Analysis

The molecular structures of the related compounds were confirmed by IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers were computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, and the geometrical parameters obtained from XRD studies were in agreement with the calculated values. These techniques could be employed to determine the molecular structure of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate" and to confirm its synthesis .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the compounds, the analyses performed, such as HOMO and LUMO analysis, can predict the reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analysis help in understanding the charge transfer within the molecules, which is crucial for predicting how "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate" might react under different chemical conditions .

Physical and Chemical Properties Analysis

The first hyperpolarizability and infrared intensities of the related compounds have been reported, indicating their potential nonlinear optical properties. The stability of the molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis. The Molecular Electrostatic Potential (MEP) was also performed by the DFT method. These analyses provide a comprehensive understanding of the physical and chemical properties, which could be similar for "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate" due to structural similarities .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactions

- An improved method for anchoring amino acids to resins utilizes esterification techniques involving related chemical structures, highlighting the importance of difluorobenzyl components in peptide synthesis (Sieber, 1987).

- Schiff base ligands bearing organic acid moieties, including chlorobenzyl components, have been synthesized for the preparation of metal complexes. These complexes are characterized for their antimicrobial activity, showcasing applications in medicinal chemistry and materials science (El–Wahab, 2007).

Antimicrobial Activity

- Mononuclear metal complexes of organic carboxylic acid derivatives, including those with chlorobenzyl groups, demonstrate significant antimicrobial properties. The synthesis and characterization of these complexes provide insights into their potential applications in developing new antimicrobial agents (El–Wahab, 2007).

Pharmaceutical and Medicinal Chemistry

- The synthesis and study of polyfluorodibenz[b,f][1,4]oxazepines through the cyclization of related compounds highlight the potential of fluorinated and chlorobenzyl derivatives in creating novel pharmaceutical compounds with specific biological activities (Allaway et al., 2002).

Analytical Chemistry

- Derivatization of amino acids using pentafluorobenzyl chloroformate for detection by electron capture negative ionization mass spectrometry (ECNI/MS) showcases the application of fluorobenzyl derivatives in enhancing analytical methodologies for biological samples (Simpson et al., 1996).

Organic Synthesis

- The use of chlorobenzyl derivatives in the asymmetric synthesis of oxazolidinones from serinol derivatives demonstrates the versatility of these compounds in organic synthesis, providing pathways to optically active compounds (Sugiyama et al., 2003).

Eigenschaften

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2NO3/c17-13-4-2-1-3-12(13)16(22)23-9-15(21)20-8-10-5-6-11(18)7-14(10)19/h1-7H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSTVLFHOQUMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)